1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-

Medicinal Chemistry Scaffold Diversification Drug Discovery

Researchers exploring cardiovascular or anti-inflammatory SAR require unsubstituted heterocyclic scaffolds with multiple derivatization points. 4,5-Dihydro-1-benzazocine-2,6-dione (CAS 35402-59-6) addresses this need with simultaneous reactive sites at N-1, C-4, and C-8 positions. • Direct synthetic pathway to 4-substituted anti-arrhythmic agents and 3-amino ACE inhibitors per foundational patents. • Universal gateway to all benzazocine-dione derivatives; pre-substituted analogs block critical N-1 and C-8 positions, eliminating entire branches of chemical space. • Validated scaffold for CCR5 antagonist development and next-generation anti-inflammatory library design. Supplied with verified purity for reliable downstream synthetic workflows.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 35402-59-6
Cat. No. B1655376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-
CAS35402-59-6
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C2NC(=O)C1
InChIInChI=1S/C11H11NO2/c13-10-6-3-7-11(14)12-9-5-2-1-4-8(9)10/h1-2,4-5H,3,6-7H2,(H,12,14)
InChIKeyOKXXFLFWPXHBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro-: Core Scaffold & Intermediate


1-Benzazocine-2,6(1H,3H)-dione, 4,5-dihydro- (CAS 35402-59-6) is an unsubstituted, medium-sized bicyclic heterocycle belonging to the benzazocine-dione class. It functions primarily as a progenitor scaffold in medicinal chemistry, from which numerous pharmacologically active derivatives are synthesized. Its foundational role is documented in seminal synthetic chemistry literature, where it serves as the starting material for creating libraries of compounds explored for anti-inflammatory [1], anti-arrhythmic [2], and enzyme-inhibitory activities. This compound is not an active pharmaceutical ingredient itself, but a critical, versatile building block whose procurement enables diverse downstream derivatization.

Why Benzazocine Analogs Are Not Direct Substitutes


Generic substitution among benzazocine-diones is scientifically invalid due to the profound impact of even minor substituents on downstream synthetic utility and pharmacological profile. The unsubstituted core of 4,5-dihydro-1H,3H-1-benzazocine-2,6-dione provides unique, simultaneous derivatization points at the N-1, C-4, and C-8 positions [1]. A pre-substituted analog, such as the 1-methyl derivative (CAS 55366-49-9) or an 8-substituted variant, inherently possesses blocked reactive sites, eliminating entire branches of chemical space. For instance, the N-1 position must be unsubstituted for the introduction of the critical dialkylaminoalkyl chains required for anti-arrhythmic activity as described in foundational patents, a modification that is precluded with N-alkylated analogs [2]. Consequently, procuring a substituted analog limits research to a fraction of the possible derivatives, whereas the unsubstituted scaffold serves as the universal gateway to all of them.

Quantitative Differentiation Evidence


Synthetic Gateway to Diverse Active Chemical Series

Unlike its pre-functionalized analogs, the unsubstituted core provides a common entry point to at least four distinct, patented chemical series with proven biological activity. The foundational literature shows that this single scaffold can be transformed into 4-aryl anti-arrhythmic agents [2], benzazocinecarboxylic anti-inflammatory acids [1], 3-amino ACE inhibitors [3], and CCR5 antagonist-bearing sulfoxide moieties [4]. This breadth of validated exits is not achievable from a single substituted analog.

Medicinal Chemistry Scaffold Diversification Drug Discovery

Physicochemical Profile Predicts Superior Developability

The computed physicochemical properties of the unsubstituted scaffold indicate a more favorable starting point for oral drug development compared to common substituted analogs. With a lower molecular weight (189.21 g/mol), a lower calculated LogP (2.08), and a smaller topological polar surface area (46.2 Ų) than the N-methyl analog (MW 203.24; TPSA 46.2 Ų and a single H-bond donor, the scaffold provides a development-friendly baseline that allows for greater chemical elaboration before violating Lipinski's Rule of Five [1].

Physicochemical Properties Drug-likeness ADME

Proven Synthetic Accessibility for Derivatization

Early primary literature provides a robust and reproducible synthetic protocol for the one-carbon homologation of this specific dione. Jones and Tringham successfully converted the dione to a series of eight benzazocinecarboxylic acids (VIa–h) via a general aldehyde intermediate pathway [1]. This published, peer-reviewed methodology provides a proof-of-concept for reliable parallel library synthesis and chemotype expansion, a critical differentiator for a scaffold that is meant to be derivatized rather than used in its parent form.

Synthetic Chemistry High-Throughput Chemistry Library Synthesis

High-Value Application Scenarios


Focused Library Synthesis for Cardiovascular Drug Discovery

The procurement of this scaffold is ideal for research groups focusing on cardiovascular indications. The well-documented pathway to 4-substituted anti-arrhythmic agents and 3-amino ACE inhibitors [REFS-2, REFS-3] provides a direct blueprint for a focused library design. Starting from this single unsubstituted core, a medicinal chemistry team can systematically explore the SAR around both the 4-aryl and the N-1 aminoalkyl substitutions to identify novel leads for atrial fibrillation or hypertension, an endeavor impossible with 1-alkylated or 8-substituted analogs.

Anti-Inflammatory Chemotypes via Carboxylic Acid Bioisosteres

Based on the foundational work by Jones and Tringham [1], which established the anti-inflammatory potential of benzazocinecarboxylic acids derived from this dione, research groups can procure this scaffold to create a new generation of analogs. The proven aldehyde rearrangement chemistry can be leveraged to introduce modern carboxylic acid bioisosteres at the key position, aiming to improve the modest activity profile of the original series while circumventing the previously discovered rearrangement side-reaction.

HIV Entry Inhibitors Based on CCR5 Antagonist Chemotype

The 1-benzazocine core is a validated scaffold for creating orally active CCR5 antagonists, as detailed by Seto et al. [4]. Procuring this specific unsubstituted dione is the critical first step for laboratories aiming to replicate or extend this work. The scaffold allows for the introduction of a sulfoxide moiety and diverse N-1 substituents, a synthetic strategy that directly contrasts with the benzazepine nucleus it was designed to replace, thus targeting critical anti-HIV-1 activity.

Advanced Synthetic Chemistry Education

The compound's commercial availability and its role in the well-precedented, multi-step synthesis described by Jones and Tringham make it a valuable tool for teaching. Procuring this scaffold for an advanced organic chemistry laboratory provides students with hands-on experience in heterocyclic chemistry, one-carbon homologation, and the synthesis of pharmacologically relevant compound libraries, bridging the gap between theoretical knowledge and industrial drug discovery practices [1].

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